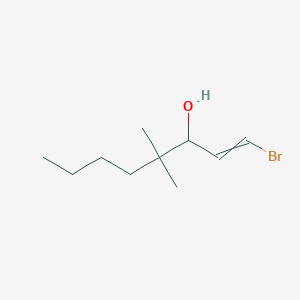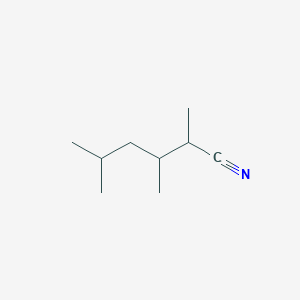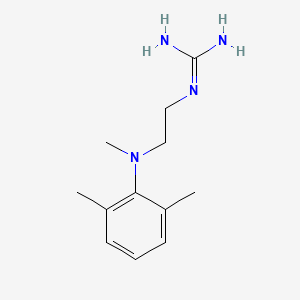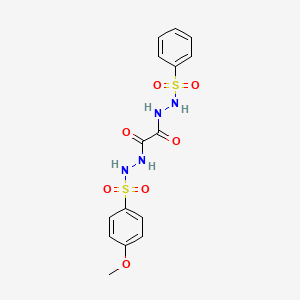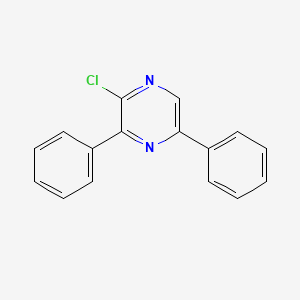
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinedione, featuring a diphenylmethylene group and two methyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- typically involves the reaction of pyrrolidinedione derivatives with diphenylmethylene reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidinedione, followed by the addition of diphenylmethylene chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinedione derivatives.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Its diphenylmethylene group allows for strong binding interactions with target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimide: A simpler analog of pyrrolidinedione without the diphenylmethylene and methyl groups.
N-Methylsuccinimide: Similar structure but with a methyl group at the nitrogen atom.
3,3-Diphenyl-2,5-pyrrolidinedione: Lacks the methyl groups at the 1 and 4 positions.
Uniqueness
2,5-Pyrrolidinedione, 3-(diphenylmethylene)-1,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethylene group enhances its reactivity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
53592-54-4 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
3-benzhydrylidene-1,4-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H17NO2/c1-13-16(19(22)20(2)18(13)21)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
YGJBTWBCPURNMX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


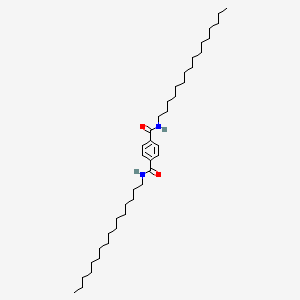


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

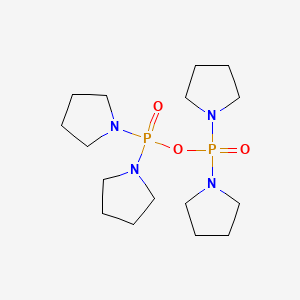
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
